(4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone is a synthetic compound that belongs to a class of chemicals known as cannabinoids. It is structurally related to other naphthalene derivatives and has been studied for its potential applications in pharmacology, particularly in the context of cannabinoid receptor interactions.
This compound is part of a broader category of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. The specific structural characteristics of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone allow it to engage with cannabinoid receptors in the body, influencing various physiological processes.
(4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone can be classified as:
The synthesis of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone typically involves several key steps:
Technical details regarding specific synthesis pathways can vary, but they often employ standard organic chemistry techniques such as refluxing, filtration, and chromatography for purification.
The molecular structure of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone features:
The structure can be represented by its SMILES notation: CC1=CC2=C(C=C1)C(=O)N(C2)CCN(CCO)C(C)C
.
(4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone primarily involves its interaction with cannabinoid receptors:
Relevant data from studies indicate that these properties significantly influence its behavior in biological systems and its applications in research.
The primary applications of (4-Methylnaphthalen-1-yl)-morpholin-4-ylmethanone include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7